4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound that features a combination of fluorinated cyclohexyl and pyrrolopyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolopyridine core and the introduction of the boronate ester group. Common synthetic routes include:
Formation of the Pyrrolopyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Boronate Ester Group: This is achieved through borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various biaryl compounds .
Scientific Research Applications
4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The fluorinated cyclohexyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its combination of a fluorinated cyclohexyl group and a pyrrolopyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
The compound 4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a derivative of pyrrolo[3,2-b]pyridine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antidiabetic, anticancer, and antimicrobial activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolo[3,2-b]pyridine nucleus : Known for various biological activities.
- Difluorocyclohexyl group : Potentially enhances lipophilicity and bioavailability.
- Dioxaborolane moiety : Often associated with improved stability and solubility.
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine can stimulate glucose uptake in muscle and fat cells. For instance:
- Insulin Sensitivity : Compounds similar to the target molecule have shown an increase in insulin sensitivity ranging from 7.4% to 37.4% in mouse adipocytes when tested at concentrations between 0.3–100 µM .
Anticancer Activity
The anticancer potential of pyrrolo[3,2-b]pyridine derivatives has been extensively studied:
- Cytotoxicity Testing : One study reported moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells .
- Mechanism of Action : The compound's ability to inhibit enzymes critical for tumor growth has been noted. For example, it has been evaluated as a potent inhibitor of NAMPT (Nicotinamide adenine dinucleotide biosynthesis) .
Antimicrobial Activity
Pyrrolo[3,2-b]pyridine derivatives have also been investigated for their antimicrobial properties:
- Inhibition of Mycobacterium tuberculosis : Certain derivatives showed significant inhibition with MIC values below 25 µM .
- Broad Spectrum Activity : The compounds have displayed activity against various bacterial strains and viruses .
Case Study 1: PARP Inhibitors
A notable study focused on the development of selective PARP inhibitors based on pyrrolo[3,2-b]pyridine scaffolds. The research aimed to minimize the toxicities associated with non-selective inhibitors by optimizing the structure of compounds like the target molecule .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the substituents on the pyrrolo[3,2-b]pyridine ring significantly affect biological activity. For instance:
Substituent Position | Effect on Activity |
---|---|
Para position | Increased insulin sensitivity |
Ortho position | Decreased antimycobacterial activity |
This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Properties
Molecular Formula |
C20H27BF2N2O4 |
---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl) 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C20H27BF2N2O4/c1-18(2)19(3,4)29-21(28-18)13-11-16-15(24-12-13)7-10-25(16)17(26)27-14-5-8-20(22,23)9-6-14/h11-12,14H,5-10H2,1-4H3 |
InChI Key |
NSHRXOBDESTXHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC4CCC(CC4)(F)F)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.